molecular formula C16H17N3O2S B2832821 3-prop-2-enyl-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 361475-13-0

3-prop-2-enyl-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2832821
CAS RN: 361475-13-0
M. Wt: 315.39
InChI Key: AWTRIPYHVDEZPH-UHFFFAOYSA-N
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Description

3-prop-2-enyl-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as PQC or pyrroloquinazoline quinone, and it has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds

Abdelriheem et al. (2015) demonstrated the synthesis of quinazoline and carbamate derivatives via sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate. These compounds are elucidated by elemental analysis and spectral data, contributing to the chemical understanding of quinazolinone derivatives Molecules, 20, 822-838.

Catalytic Synthesis Approaches

Xu and Alper (2015) explored palladium-catalyzed dearomatizing carbonylation for synthesizing N-fused heterocycles, including quinazolin-11-ones. This method highlights the versatility of quinazolinone scaffolds in synthesizing complex heterocycles Organic letters, 17, 1569-72.

Biological Activities and Applications

Anti-inflammatory Activities

Kumar and Rajput (2009) reported the synthesis and evaluation of quinazolin-4-one derivatives for anti-inflammatory activities. This study underscores the potential therapeutic applications of these compounds European journal of medicinal chemistry, 44, 83-90.

Synthesis of Sulfonamide Hybrids

Ghomashi et al. (2022) reviewed the design and development of sulfonamide hybrids, including quinazoline derivatives, demonstrating their significance in pharmacology due to their broad range of biological activities Current medicinal chemistry.

Organocatalysis in Pyrrolidine Derivatives

Kowalczyk et al. (2016) presented an enantio- and diastereoselective approach to synthesize pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold, illustrating the application of quinazolinone derivatives in organocatalysis Synthesis, 49, 880-890.

properties

IUPAC Name

3-prop-2-enyl-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-2-7-19-15(21)12-6-5-11(10-13(12)17-16(19)22)14(20)18-8-3-4-9-18/h2,5-6,10H,1,3-4,7-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTRIPYHVDEZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-prop-2-enyl-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

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